4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine

Solid-Phase Peptide Synthesis Orthogonal Protection Post-Translational Modifications

Select Fmoc-Phe(4-NHAlloc)-OH for SPPS requiring side-chain modification without altering the peptide backbone. Orthogonal Alloc protection enables precise installation of payloads or cyclization points post-synthesis, avoiding the SAR disruption of Lysine substitutions. Essential for generating homogeneous peptide conjugates and affinity probes with nanomolar potency.

Molecular Formula C28H26N2O6
Molecular Weight 486.5 g/mol
Cat. No. B8113796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine
Molecular FormulaC28H26N2O6
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H26N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
InChIKeyGBAZMYMQRKRVSH-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine: An Orthogonally-Protected Phenylalanine Building Block for Complex Peptide Synthesis


4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine, also known as Fmoc-Phe(4-NHAlloc)-OH, is a synthetic, trifunctional amino acid derivative combining an L-phenylalanine core with an orthogonal dual-protection strategy. The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on its α-amine and an allyloxycarbonyl (Alloc) group on its para-amino side-chain function . This orthogonal protection scheme allows for the stepwise, selective deprotection and functionalization of the molecule during solid-phase peptide synthesis (SPPS), making it a valuable building block for constructing complex, modified peptides [1]. Its molecular weight is 486.52 g/mol, and it is commercially available with a purity typically exceeding 98% [2].

Procurement Risks: Why 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine Cannot Be Casually Replaced by Standard Fmoc-Phenylalanine


In solid-phase peptide synthesis (SPPS), the use of a generic building block like Fmoc-phenylalanine is insufficient for projects requiring post-synthetic modification of the peptide backbone at a specific phenylalanine residue [1]. While the Fmoc group on the α-amine is standard for chain elongation, it offers no handle for subsequent, selective functionalization of the aromatic side chain . Attempting to substitute Fmoc-Phe(4-NHAlloc)-OH with a different orthogonally-protected analog, such as Fmoc-Lys(Alloc)-OH, would fundamentally alter the peptide sequence and its resulting structure-activity relationship (SAR), as it replaces the planar, hydrophobic phenyl ring with a flexible alkylamine chain, thereby disrupting critical π-π stacking, hydrophobic interactions, or the precise spatial presentation of a functional group [2]. The following sections provide quantitative evidence to guide the specific selection of this building block over its closest alternatives.

Evidence-Based Comparison of 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine for Scientific Selection


Comparative Side-Chain Orthogonality vs. Fmoc-Lys(Alloc)-OH in Standard Fmoc/tBu SPPS

Fmoc-Phe(4-NHAlloc)-OH provides a level of side-chain orthogonality in SPPS that is fundamentally equivalent to the widely-used Fmoc-Lys(Alloc)-OH, but for aromatic amino acid positions. Both compounds contain an Alloc protecting group that is stable to the base (e.g., 20% piperidine in DMF) used for iterative Fmoc removal during chain elongation [1][2]. This Alloc group can be selectively and quantitatively removed on-resin using a Pd(0) catalyst, such as Pd(PPh₃)₄ in the presence of a nucleophile/scavenger (e.g., NMM/AcOH or PhSiH₃), without affecting other common protecting groups like Boc (acid-labile) or tBu (acid-labile) [3]. The key differentiation is structural: Fmoc-Phe(4-NHAlloc)-OH provides this orthogonal handle on a planar, hydrophobic phenyl ring, whereas Fmoc-Lys(Alloc)-OH provides it on a flexible, aliphatic amine chain.

Solid-Phase Peptide Synthesis Orthogonal Protection Post-Translational Modifications

Quantified Impact on Peptide-Receptor Affinity in an Opioid Receptor Study

The incorporation of Fmoc-Phe(4-NHAlloc)-OH into a peptide sequence, followed by its selective deprotection and conversion to an electrophilic affinity label, directly impacts receptor binding affinity in a quantifiable manner. In a study on [d-Ala²]deltorphin I, replacing the native Phe³ residue with a para-substituted derivative derived from this building block resulted in a peptide with a δ-opioid receptor IC₅₀ of 83 nM for the isothiocyanate (NCS) analog [1]. In contrast, substituting the same position with a bromoacetamide derivative (NHCOCH₂Br) led to an >1200-fold decrease in affinity relative to the native peptide [2].

Opioid Receptor Affinity Label Peptide SAR Drug Discovery

Synthesis of Orthogonally Protected Building Blocks for N-Backbone Cyclic Peptides

Fmoc-Phe(4-NHAlloc)-OH is part of a class of trifunctional building blocks specifically designed for the synthesis of conformationally constrained peptides. A published method details the synthesis of protected Nᵅ-(aminoallyloxycarbonyl) derivatives of all natural amino acids, including phenylalanine, which are used as precursors for N-backbone cyclic peptides [1]. The synthetic strategy involves preparing optically pure amino acid building units where the α-amine is protected by Fmoc, functional side-chains are protected by t-Bu/Boc/Trt, and the N-alkylamino groups (like the para-amine on phenylalanine) are protected by Alloc [2]. This methodology, successfully employed in both combinatorial and large-scale SPPS, provides a validated route to produce the building block, which is essential for creating peptide libraries with enhanced biostability and conformational constraints [3].

Cyclic Peptides Combinatorial Chemistry Building Block Synthesis

Primary Research and Industrial Applications of 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine Based on Quantitative Evidence


Mapping G-Protein Coupled Receptor (GPCR) Binding Sites via Electrophilic Affinity Labels

Fmoc-Phe(4-NHAlloc)-OH is instrumental in the design and synthesis of electrophilic affinity labels for GPCRs, as demonstrated by its use in creating δ-opioid receptor probes. Following on-resin deprotection of the Alloc group and subsequent functionalization with an electrophile (e.g., isothiocyanate), the resulting peptide can form a covalent bond with a proximal nucleophilic residue in the receptor binding pocket [1]. This application is supported by the quantified finding that such modifications yield nanomolar affinity probes (IC₅₀ = 83 nM for the NCS analog), enabling wash-resistant receptor labeling for biochemical and structural studies [2].

Systematic Structure-Activity Relationship (SAR) Studies on Aromatic Peptide Motifs

This building block is specifically chosen for SAR programs aiming to optimize peptide-receptor interactions involving a phenylalanine residue. The orthogonal protection allows chemists to install a diverse array of functional groups (e.g., fluorophores, PEG chains, biotin, fatty acids) at the para-position of the phenyl ring without altering the peptide backbone sequence [1]. The >1200-fold difference in δ-receptor affinity observed between an NCS and a bromoacetamide derivative underscores the critical importance of this position and the utility of this building block for fine-tuning pharmacological properties [2].

Construction of N-Backbone Cyclic Peptide Libraries for Conformational Constraint

In the synthesis of conformationally constrained peptides, Fmoc-Phe(4-NHAlloc)-OH serves as a key building block for introducing a cyclization point via the side-chain amine. After SPPS chain assembly, the Alloc group on the phenylalanine derivative can be selectively removed to allow for cyclization, for instance, with a C-terminal carboxyl group or another side-chain handle [1]. This application is supported by foundational literature describing a facile method for producing a variety of such orthogonally protected amino acid units, which are then used to synthesize small cyclic analogs of peptide loops (SCAPELs) with enhanced biostability [2].

Site-Specific Bioconjugation for Targeted Drug Delivery and Imaging Agents

The masked para-amine on Fmoc-Phe(4-NHAlloc)-OH provides a precise, single attachment point for cytotoxic payloads or imaging reporters. This avoids the heterogeneity and potential loss of activity associated with non-specific conjugation to lysine residues (which would require a separate building block like Fmoc-Lys(Alloc)-OH) [1]. The stability of the Alloc group to Fmoc deprotection conditions ensures the amine remains protected until the final stages of synthesis, at which point it can be quantitatively deprotected using Pd(0) and conjugated, enabling the generation of homogeneous peptide conjugates for therapeutic or diagnostic applications [2].

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